molecular formula C23H15BrN4O B504982 5-(4-BROMOPHENYL)-1,6-DIPHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE

5-(4-BROMOPHENYL)-1,6-DIPHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE

Cat. No.: B504982
M. Wt: 443.3g/mol
InChI Key: JMEWNABJMKGPPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-BROMOPHENYL)-1,6-DIPHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the bromophenyl and diphenyl groups in its structure enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-1,6-DIPHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with an appropriate diketone or dicarbonyl compound under acidic or basic conditions to yield the desired pyrazolo[3,4-d]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-BROMOPHENYL)-1,6-DIPHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups into the bromophenyl moiety .

Scientific Research Applications

5-(4-BROMOPHENYL)-1,6-DIPHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-1,6-DIPHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-BROMOPHENYL)-1,6-DIPHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE is unique due to the presence of the bromophenyl and diphenyl groups, which enhance its chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C23H15BrN4O

Molecular Weight

443.3g/mol

IUPAC Name

5-(4-bromophenyl)-1,6-diphenylpyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C23H15BrN4O/c24-17-11-13-18(14-12-17)27-21(16-7-3-1-4-8-16)26-22-20(23(27)29)15-25-28(22)19-9-5-2-6-10-19/h1-15H

InChI Key

JMEWNABJMKGPPW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2C5=CC=C(C=C5)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2C5=CC=C(C=C5)Br

Origin of Product

United States

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